molecular formula C₂₄H₂₇FO₆S B1160681 (1R)-1,5-Dihydroxy Canagliflozin

(1R)-1,5-Dihydroxy Canagliflozin

Cat. No.: B1160681
M. Wt: 462.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Canagliflozin exerts its primary effect by competitively and reversibly inhibiting SGLT2 in the proximal renal tubules, which is responsible for approximately 90% of the reabsorption of glucose filtered by the kidneys . This inhibition reduces the renal threshold for glucose (RTG) and increases urinary glucose excretion (UGE), leading to a reduction in plasma glucose concentrations through an insulin-independent mechanism . Research into SGLT2 inhibitors like Canagliflozin has expanded beyond glycemic control, revealing significant potential in cardiovascular and renal outcomes . Large-scale clinical studies on the parent compound have demonstrated benefits in reducing major adverse cardiovascular events, including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, as well as reducing hospitalizations for heart failure . Furthermore, these compounds have shown renoprotective effects, including delaying the progression of albuminuria and reducing the risk of clinically important renal composite outcomes . The unique structure of (1R)-1,5-Dihydroxy Canagliflozin makes it a valuable chemical reference standard and a tool for researchers investigating the metabolic pathways and the complex mechanisms of action of SGLT2 inhibitors. This includes studying their pleiotropic effects, such as impacts on blood pressure, body weight, and vascular function, which contribute to a broader understanding of cardiometabolic protection . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₂₇FO₆S

Molecular Weight

462.53

Synonyms

(1R,2S,3R,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol

Origin of Product

United States

Elucidation of Metabolic Pathways and Enzymatic Formation of 1r 1,5 Dihydroxy Canagliflozin

Hydroxylation Processes Preceding (1R)-1,5-Dihydroxy Canagliflozin (B192856) Formation

Hydroxylation, the addition of a hydroxyl (-OH) group to a compound, is a critical step in the metabolism of many drugs. For canagliflozin, this process is a minor pathway compared to glucuronidation but is responsible for creating hydroxylated metabolites, including (1R)-1,5-Dihydroxy Canagliflozin, which arises from hydroxylation at the first and fifth carbon positions of the glucose moiety. smolecule.com

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to drug metabolism, catalyzing the oxidation of a wide array of substances. nih.govnih.govwikipedia.org In the case of canagliflozin, CYP-mediated oxidative metabolism is a secondary but significant pathway. This oxidative route accounts for approximately 7% of canagliflozin metabolism in humans. nih.govtga.gov.aujnjmedicalconnect.com The primary role of these enzymes is to introduce hydroxyl groups onto the canagliflozin molecule, increasing its polarity and facilitating subsequent reactions or excretion. youtube.com Following a single oral dose of radiolabeled canagliflozin, about 7% of the dose was recovered in feces as a hydroxylated metabolite, underscoring the role of this pathway in its biotransformation. tga.gov.aujnjmedicalconnect.com

Research using recombinant CYP isoforms has identified the specific enzymes involved in canagliflozin hydroxylation. Among the various isoforms tested, CYP3A4 was found to be the principal enzyme responsible for metabolizing canagliflozin into its oxidative metabolites. nih.gov Specifically, CYP3A4 modestly catalyzes the formation of M9, a minor oxidative metabolite. jnjmedicalconnect.comnih.gov While CYP3A4 is the main contributor, other isoforms such as CYP2D6 and CYP2C9 have been shown to form M9 to a much lesser extent. nih.gov The weak inhibition of several CYP isoforms by canagliflozin suggests a low potential for clinically significant drug-drug interactions via this pathway. nih.gov

Table 1: In Vitro Contribution of CYP Isoforms to the Formation of Oxidative Metabolite M9

CYP IsoformContribution to M9 FormationRate of Metabolism (pmol/min/pmol CYP)
CYP3A4 ~39% of sample radioactivity0.19
CYP2D6 ~3.8% of sample radioactivity0.02
CYP2C9 ~1.4% of sample radioactivity0.01
Data sourced from in vitro studies with recombinant CYP enzymes. nih.gov

Glucuronidation Mechanisms Leading to (1R)-1,5-Dihydroxy Canagliflozin

Uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation. This is the most significant metabolic route for canagliflozin, leading to the formation of two major, inactive O-glucuronide metabolites, designated M5 and M7. jnjmedicalconnect.comnih.gov These metabolites account for the majority of the drug's clearance. Studies have shown that canagliflozin itself can inhibit certain UGT enzymes, particularly those in the UGT1A subfamily, which could have implications for drug-drug interactions. nih.govresearchgate.netresearchgate.net

In vitro investigations with recombinant UGTs and human tissue microsomes have precisely identified the isoforms responsible for canagliflozin's glucuronidation. UGT1A9 and UGT2B4 are the primary enzymes involved in the synthesis of the M7 and M5 metabolites, respectively. nih.govtga.gov.aujnjmedicalconnect.comnih.govnih.gov UGT1A9-mediated formation of M7 occurs in both the liver and the kidney, whereas UGT2B4-mediated formation of M5 primarily takes place in the liver. nih.gov Genetic variations in these enzymes, such as the UGT1A93 and UGT2B42 alleles, have been shown to affect canagliflozin exposure, confirming the significant role of these specific isoforms in its metabolism. nih.gov

Table 2: Inhibition of Human UGT Enzymes by Canagliflozin

UGT IsoformIC50 (μM)Degree of Inhibition
UGT1A1 10High
UGT1A9 6High
UGT1A10 7High
UGT2B7 ~50Moderate
UGT2B15 ~50Moderate
UGT2B4 >100Negligible
UGT2B17 >100Negligible
IC50 values represent the concentration of canagliflozin required to inhibit 50% of the enzyme's activity in vitro. researchgate.net

Investigation of Metabolic Routes and Biotransformation Kinetics in Preclinical Models

The metabolic fate of canagliflozin has been extensively studied in various preclinical models. In vitro studies using human liver, kidney, and intestine microsomes have been instrumental in delineating the roles of different tissues and enzymes in its metabolism. nih.gov These models confirmed that the liver is the primary site of metabolism, with both glucuronidation and, to a lesser extent, oxidation occurring. nih.govnih.gov The kidney also plays a role, particularly in UGT1A9-mediated glucuronidation. nih.gov

Preclinical research in animal models, such as mice, has provided further insights into the broader physiological effects and metabolic pathways, although direct kinetic data for the formation of (1R)-1,5-Dihydroxy Canagliflozin is not extensively detailed in published literature. nih.govdntb.gov.ua These studies, along with pharmacokinetic analyses in early-phase human trials, have established that canagliflozin is rapidly absorbed and extensively metabolized, with a terminal half-life of approximately 10.6 to 13.1 hours. tga.gov.aujnjmedicalconnect.comnih.gov The resulting metabolites, primarily the O-glucuronides, are then excreted in both urine and feces. nih.govtga.gov.au

In Vitro Characterization of 1r 1,5 Dihydroxy Canagliflozin S Biological Activity

Assessment of SGLT2 Inhibitory Potential of (1R)-1,5-Dihydroxy Canagliflozin (B192856) in Isolated Systems

Comparative Analysis of Receptor Binding Affinities (If applicable)

No data is available on the receptor binding affinities of (1R)-1,5-Dihydroxy Canagliflozin.

Evaluation of Functional Inhibition in Cellular Assays (e.g., glucose uptake)

There is no published research evaluating the functional inhibition of SGLT2 or any other cellular functions by (1R)-1,5-Dihydroxy Canagliflozin.

Exploration of Off-Target Interactions and Receptor Modulation (Non-SGLT2 related, if research exists)

No studies on the off-target interactions or receptor modulation by (1R)-1,5-Dihydroxy Canagliflozin have been found.

Enzymatic Stability and Degradation Pathways of (1R)-1,5-Dihydroxy Canagliflozin in Biological Matrices (In vitro)

There is no available information on the enzymatic stability or degradation pathways of (1R)-1,5-Dihydroxy Canagliflozin in biological matrices. Research on Canagliflozin indicates it is primarily metabolized via O-glucuronidation by UGT1A9 and UGT2B4 enzymes. nih.govdrugbank.com

Structure Activity Relationship Sar Studies Pertaining to 1r 1,5 Dihydroxy Canagliflozin

Conformational Analysis and Stereochemical Considerations of (1R)-1,5-Dihydroxy Canagliflozin (B192856)

The three-dimensional structure and specific stereochemistry of a molecule are fundamental to its biological activity. For SGLT2 inhibitors like Canagliflozin and its derivatives, the precise orientation of substituent groups governs the molecule's ability to fit within the SGLT2 binding pocket and interact with key amino acid residues.

The parent compound, Canagliflozin, is a C-glycoside, meaning the glucose ring is connected to the aglycone moiety via a carbon-carbon bond, which provides greater metabolic stability compared to O-glycosides. The stereochemistry of the glucose moiety is critical for recognition by the SGLT2 transporter. The "(1R)" designation in (1R)-1,5-Dihydroxy Canagliflozin refers to the specific stereochemical configuration at the anomeric carbon of the glucitol ring. This configuration is essential for maintaining the correct spatial arrangement of the hydroxyl groups, which mimic the natural substrate (glucose) and form crucial hydrogen bonds within the transporter's active site.

Comparative SAR Analysis with Parent Canagliflozin and Other Metabolites

The primary metabolic pathways for Canagliflozin are O-glucuronidation, leading to metabolites M5 and M7, and to a lesser extent, oxidation by CYP3A4, which produces hydroxylated metabolites such as M9 ((1R)-1,5-Dihydroxy Canagliflozin). nih.govdrugbank.com A comparative analysis of the biological activity of these compounds reveals a clear structure-activity relationship.

Canagliflozin is a highly potent SGLT2 inhibitor, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range. nih.gov In contrast, the major metabolites, the O-glucuronides M5 and M7, are considered pharmacologically inactive. drugbank.com This dramatic loss of activity is attributed to the attachment of a large, polar glucuronic acid moiety to the hydroxyl groups of the glucose ring.

While the glucuronide metabolites are inactive, the activity profile of the oxidative metabolites is less definitively reported in publicly available literature. The hydroxylation that forms (1R)-1,5-Dihydroxy Canagliflozin results in a more modest structural change than glucuronidation. However, any alteration to the aglycone structure can impact the delicate balance of hydrophobic and hydrogen-bonding interactions required for potent SGLT2 inhibition. The addition of a polar hydroxyl group can decrease lipophilicity, which may affect binding to hydrophobic pockets within the active site. The precise impact on inhibitory potency (i.e., the IC50 value for (1R)-1,5-Dihydroxy Canagliflozin) is not specified in the reviewed literature, but it is expected to be less potent than the parent compound.

CompoundMetabolic PathwayTarget(s)Inhibitory Potency (IC50)Activity Status
Canagliflozin Parent DrugSGLT2 / SGLT1~4.2 nM for hSGLT2 nih.govActive
M5 (O-glucuronide) UGT2B4-mediated GlucuronidationSGLT2Not specifiedInactive drugbank.com
M7 (O-glucuronide) UGT1A9-mediated GlucuronidationSGLT2Not specifiedInactive drugbank.com
(1R)-1,5-Dihydroxy Canagliflozin (M9) CYP3A4-mediated OxidationSGLT2Not publicly specifiedLikely Reduced Activity

This table is based on available data. The specific IC50 value for (1R)-1,5-Dihydroxy Canagliflozin is not publicly available and its activity status is inferred based on SAR principles.

Implications of Hydroxylation and Glucuronidation on Molecular Interactions

The binding of Canagliflozin to the SGLT2 transporter is a highly specific process driven by a combination of hydrogen bonds and hydrophobic interactions. Molecular docking studies of the parent compound have identified key interactions with amino acid residues such as Y290, G79, H80, and I397 in the binding pocket. nih.gov The metabolic transformations of hydroxylation and glucuronidation directly impact these interactions, explaining the observed differences in activity.

Hydroxylation: The introduction of a hydroxyl group in (1R)-1,5-Dihydroxy Canagliflozin introduces a new potential hydrogen bond donor and acceptor. Depending on its position and the molecule's resulting conformation, this new -OH group could either form a beneficial new hydrogen bond with a nearby residue in the binding site, potentially increasing affinity, or it could introduce an unfavorable steric clash or electrostatic repulsion, decreasing affinity. It could also disrupt a critical hydrophobic interaction that the parent molecule relies on for potent binding. Given that oxidative metabolism is a minor pathway and often a step toward detoxification and elimination, it is probable that this structural modification leads to a reduction, rather than an enhancement, of SGLT2 inhibitory activity.

Glucuronidation: The process of glucuronidation has a much more profound and universally activity-abolishing effect. This process attaches a large, bulky, and highly polar glucuronic acid molecule to the glucose moiety of Canagliflozin. This modification has two major negative consequences for binding:

Steric Hindrance: The bulky glucuronide group is too large to be accommodated within the tightly constrained SGLT2 binding pocket, physically preventing the inhibitor from docking correctly.

Altered Physicochemical Properties: The addition of the carboxylic acid and multiple hydroxyl groups of the glucuronide moiety drastically increases the molecule's polarity. This change disrupts the essential hydrophobic interactions between the aglycone portion of Canagliflozin and nonpolar residues in the binding site, which are critical for high-affinity binding.

Advanced Analytical Methodologies for the Research and Quantification of 1r 1,5 Dihydroxy Canagliflozin

Development and Validation of Chromatographic Methods for Research Purposes

Chromatographic methods are fundamental in the separation and analysis of (1R)-1,5-Dihydroxy Canagliflozin (B192856) from complex mixtures. The development and validation of these methods ensure their accuracy, precision, and reliability for research applications.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for the detection of (1R)-1,5-Dihydroxy Canagliflozin. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. In a typical research setting, a reversed-phase C18 column is often employed for the chromatographic separation. The mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution mode is generally preferred to achieve optimal separation of the analyte from other metabolites and endogenous components.

For the detection of (1R)-1,5-Dihydroxy Canagliflozin, the mass spectrometer is operated in the electrospray ionization (ESI) mode. Given the structure of the compound, both positive and negative ionization modes could be explored, though positive ionization is commonly used for similar compounds. The detection would be based on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts.

A summary of typical LC-MS parameters that could be applied for the analysis of (1R)-1,5-Dihydroxy Canagliflozin is presented in the table below.

ParameterTypical Conditions
Chromatographic Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Scan Mode Full Scan or Selected Ion Monitoring (SIM)

For unambiguous structural confirmation and precise quantification of (1R)-1,5-Dihydroxy Canagliflozin, tandem mass spectrometry (MS/MS) is the method of choice. This technique involves the selection of a specific precursor ion (e.g., the protonated molecule of (1R)-1,5-Dihydroxy Canagliflozin) and its subsequent fragmentation to produce characteristic product ions. The fragmentation pattern provides a unique "fingerprint" of the molecule, which is invaluable for its identification.

The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). In this mode, specific precursor-to-product ion transitions are monitored, which significantly enhances the selectivity and sensitivity of the assay. The development of an MRM method would involve optimizing the collision energy to obtain the most abundant and stable product ions.

The table below illustrates hypothetical MRM transitions for (1R)-1,5-Dihydroxy Canagliflozin.

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Application
[M+H]⁺Fragment AFragment BQuantification and Confirmation

Sample Preparation Techniques for Biological Matrices in Research Settings

The analysis of (1R)-1,5-Dihydroxy Canagliflozin in biological matrices such as plasma, urine, or tissue homogenates requires efficient sample preparation to remove interfering substances. The choice of technique depends on the nature of the matrix and the concentration of the analyte.

Commonly used sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. While effective, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is critical and depends on the polarity of (1R)-1,5-Dihydroxy Canagliflozin.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. Various types of SPE cartridges (e.g., reversed-phase, ion-exchange) can be used depending on the physicochemical properties of the compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Research scale)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds like (1R)-1,5-Dihydroxy Canagliflozin, especially when isolated at a research scale. While MS/MS provides information about the connectivity of atoms, NMR provides detailed insights into the complete molecular structure, including stereochemistry.

For a complete structural assignment, a suite of NMR experiments is typically performed:

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by multiple bonds (HMBC). These correlations are essential for piecing together the molecular framework.

NOESY/ROESY: These experiments can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

The interpretation of the NMR spectra would allow for the unambiguous confirmation of the position of the two hydroxyl groups in the canagliflozin structure, thus confirming the identity of (1R)-1,5-Dihydroxy Canagliflozin.

Isotope-Labeled Standards in Quantitative Research Methodologies

The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis using mass spectrometry. For the accurate quantification of (1R)-1,5-Dihydroxy Canagliflozin, a corresponding stable isotope-labeled analog (e.g., containing ¹³C or ²H atoms) would be synthesized.

The key advantages of using an isotope-labeled internal standard include:

Correction for Matrix Effects: The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus compensating for these effects.

Correction for Sample Preparation Variability: Any loss of analyte during the extraction process is accounted for by the proportional loss of the internal standard.

Improved Precision and Accuracy: The use of an internal standard significantly improves the reproducibility and accuracy of the quantitative results.

The internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. The concentration of (1R)-1,5-Dihydroxy Canagliflozin is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mechanistic Research on the Disposition and Fate of 1r 1,5 Dihydroxy Canagliflozin

In Vitro Uptake and Efflux Transporter Interactions of (1R)-1,5-Dihydroxy Canagliflozin (B192856)

No studies were identified that specifically investigated the interaction of (1R)-1,5-Dihydroxy Canagliflozin with in vitro uptake or efflux transporters. Research in this area has concentrated on the parent drug, canagliflozin, and its major glucuronide metabolites.

Tissue Distribution Studies of (1R)-1,5-Dihydroxy Canagliflozin in Experimental Models

There is no available information from tissue distribution studies that specifically tracks the localization of (1R)-1,5-Dihydroxy Canagliflozin in experimental models. Such studies have been conducted for the parent compound, canagliflozin, but not for its specific, minor hydroxylated metabolites.

Computational and in Silico Modeling of 1r 1,5 Dihydroxy Canagliflozin

Molecular Docking and Dynamics Simulations of (1R)-1,5-Dihydroxy Canagliflozin (B192856) with Target Proteins

There is no specific information regarding molecular docking and dynamics simulations for (1R)-1,5-Dihydroxy Canagliflozin. Research in this area has concentrated on Canagliflozin and its interactions with its primary target, the sodium-glucose co-transporter 2 (SGLT2).

Molecular docking studies are crucial for understanding the binding interactions between a ligand and a protein at the atomic level. For Canagliflozin, these simulations have been instrumental in elucidating its binding mechanism to SGLT2. While specific docking studies on (1R)-1,5-Dihydroxy Canagliflozin are not available, the methodologies used for the parent compound would be applicable. Such studies for Canagliflozin have identified key amino acid residues within the SGLT2 binding pocket that are essential for its inhibitory activity.

Molecular dynamics (MD) simulations complement molecular docking by providing insights into the dynamic stability of the ligand-protein complex over time. researchgate.net These simulations for Canagliflozin would typically assess parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the binding pose predicted by docking. hmdb.ca For (1R)-1,5-Dihydroxy Canagliflozin, MD simulations would be necessary to understand how the structural changes compared to the parent compound affect its binding stability and interaction with target proteins.

Prediction of Metabolic Pathways and Enzyme Binding Sites

The metabolic pathways of Canagliflozin have been well-characterized, primarily involving glucuronidation and, to a lesser extent, oxidation. nih.govjnjmedicalconnect.com Canagliflozin is metabolized mainly by UGT1A9 and UGT2B4 to form the inactive O-glucuronide metabolites M7 and M5. nih.govjnjmedicalconnect.com A smaller portion is metabolized by CYP3A4. nih.gov

The compound (1R)-1,5-Dihydroxy Canagliflozin is described as a derivative of Canagliflozin, with a chemical name of (1R,2S,3R,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol, suggesting an opening of the glucose ring. coompo.com Predictive software for metabolic pathways could be utilized to hypothesize its formation and further metabolism. Such tools analyze the chemical structure of a compound to predict potential sites of metabolism and the enzymes involved.

Table 1: Major Metabolites of Canagliflozin and Their Forming Enzymes

Metabolite Forming Enzyme(s) Metabolic Pathway
M5 UGT2B4 O-glucuronidation
M7 UGT1A9 O-glucuronidation
M9 CYP3A4 Hydroxylation

Data sourced from multiple studies. nih.govnih.govjnjmedicalconnect.com

The binding of Canagliflozin and its metabolites to metabolic enzymes has been a subject of investigation to understand drug-drug interactions. Canagliflozin itself is a substrate for P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). nih.gov In vitro studies have shown that Canagliflozin is a weak inhibitor of several CYP enzymes, including CYP3A4, CYP2C9, CYP2B6, and CYP2C8. nih.gov Similar studies would be required for (1R)-1,5-Dihydroxy Canagliflozin to determine its potential for enzymatic inhibition and as a substrate for transporters.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Activity (if applicable)

QSAR modeling is a computational technique used to predict the biological activity of compounds based on their chemical structures. There are no specific QSAR models for the metabolites of Canagliflozin, including (1R)-1,5-Dihydroxy Canagliflozin, in the available literature.

The major metabolites of Canagliflozin, M5 and M7, are known to be pharmacologically inactive. jnjmedicalconnect.com Therefore, developing QSAR models for the activity of these specific metabolites has not been a research priority. However, QSAR models could be valuable in a broader sense for predicting the potential toxicity of metabolites. For instance, predictive models for adverse effects could be applied to the known and predicted metabolites of Canagliflozin to flag any potential safety concerns that might arise from their formation. The development of such models would require a dataset of structurally diverse compounds with known activities or toxicities against relevant endpoints.

Future Research Directions and Unexplored Avenues for 1r 1,5 Dihydroxy Canagliflozin

Investigation of Novel Enzymatic Transformations

The metabolism of Canagliflozin (B192856) is known to be extensive, primarily proceeding via O-glucuronidation by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT2B4, to form the inactive metabolites M7 and M5, respectively. drugbank.comnih.gov A secondary, minor pathway involves oxidative metabolism mediated by the cytochrome P450 enzyme, CYP3A4. nih.govmdpi.com The formation of (1R)-1,5-Dihydroxy Canagliflozin would fall under this oxidative pathway. However, the full scope of enzymatic transformations is not completely understood.

Future research should pivot towards several unexplored areas:

Minor and Novel Pathways: Investigation into less-characterized or entirely novel enzymatic pathways that could produce hydroxylated metabolites like (1R)-1,5-Dihydroxy Canagliflozin is warranted. This includes exploring the roles of other CYP isoforms or different enzyme families.

Sequential Metabolism: A crucial research question is whether primary metabolites undergo further enzymatic changes. For instance, an oxidative metabolite like (1R)-1,5-Dihydroxy Canagliflozin could be a substrate for subsequent glucuronidation by UGT enzymes. A previously identified metabolite, M16, which is both oxidized and glucuronidated, suggests this sequential pathway is plausible and requires further characterization. nih.gov

Gut Microbiota Contribution: The influence of the gut microbiome on the metabolism of Canagliflozin and its metabolites is a significant blind spot. researchgate.net Future studies could employ in vitro models with human fecal slurries to determine if gut bacteria can generate (1R)-1,5-Dihydroxy Canagliflozin or other novel metabolites, which could have systemic effects following absorption.

Enzymatic Synthesis: The development of biocatalytic methods using recombinant enzymes for the targeted synthesis of (1R)-1,5-Dihydroxy Canagliflozin would be invaluable. This would provide the pure compound necessary for definitive biological and analytical studies.

Table 1: Known and Potential Enzymatic Transformations for Investigation

Enzyme Family Specific Enzyme(s) Known/Potential Role Metabolite(s) Formed Future Research Focus
UGT UGT1A9, UGT2B4 Primary metabolism (Glucuronidation) M7, M5 Investigating UGT-mediated metabolism of hydroxylated metabolites.
CYP450 CYP3A4 Minor metabolism (Oxidation) M9, (1R)-1,5-Dihydroxy Canagliflozin* Characterizing specific isomers produced; exploring other CYP isoforms.
Gut Microbiota Various bacterial enzymes Unexplored Unknown Identification of novel metabolites formed by microbial transformations.

Assumed to be a product of oxidative metabolism.

Discovery of Undiscovered Biological Activities

The primary glucuronide metabolites of Canagliflozin, M5 and M7, are generally considered pharmacologically inactive with respect to SGLT2 inhibition. drugbank.com However, the biological activity profile of oxidative metabolites like (1R)-1,5-Dihydroxy Canagliflozin is entirely unknown and represents a critical area for future discovery. The parent drug, Canagliflozin, exhibits a range of effects beyond SGLT2 inhibition, and it is vital to determine if its metabolites contribute to these actions.

Key avenues for investigation include:

Off-Target Transporter Effects: Canagliflozin is known to inhibit SGLT1 at higher concentrations and may affect the reabsorption of 1,5-anhydroglucitol (AG) via SGLT4. drugbank.comnih.gov It is essential to test whether (1R)-1,5-Dihydroxy Canagliflozin has any inhibitory or modulatory activity on SGLT1, SGLT4, or other transporters, which could influence intestinal absorption or renal processes.

AMPK Activation and Mitochondrial Function: The parent drug has been shown to activate AMP-activated protein kinase (AMPK) and promote mitochondrial biogenesis in adipocytes through the AMPK-Sirt1-Pgc-1α signaling pathway. nih.govnih.gov A pivotal future study would be to treat various cell types (e.g., adipocytes, hepatocytes, myocytes) with synthesized (1R)-1,5-Dihydroxy Canagliflozin to see if it independently activates AMPK or influences mitochondrial respiration and biogenesis.

Metabolic Reprogramming: Canagliflozin has been observed to suppress the proliferation of hepatocellular carcinoma cells by altering mitochondrial metabolism and other pathways. nih.govnih.gov Research is needed to clarify if (1R)-1,5-Dihydroxy Canagliflozin shares these anti-proliferative and metabolic-reprogramming properties.

Bone Metabolism: The effects of Canagliflozin on bone health are complex, with some studies suggesting potential impacts on bone mineral density and differentiation of osteoblasts. diabetesjournals.orgdovepress.com The role of its metabolites in these observations is unknown. In vitro studies using osteoblast and osteoclast cell lines are needed to assess the direct effects of (1R)-1,5-Dihydroxy Canagliflozin on bone cell function.

Table 2: Potential Biological Targets for (1R)-1,5-Dihydroxy Canagliflozin

Target/Pathway Known Effect of Parent Drug (Canagliflozin) Unexplored Role of Metabolite Proposed Experimental System
SGLT1 / SGLT4 Inhibition / Modulation Unknown activity profile Cell lines expressing specific transporters
AMPK Signaling Activation Potential for direct activation Adipocyte, hepatocyte, and myocyte cell cultures
Mitochondrial Biogenesis Promotes biogenesis via Pgc-1α Potential to directly influence mitochondrial function Isolated mitochondria; Seahorse metabolic analysis
Bone Cell Function Modulates osteoblast differentiation Potential to impact bone formation or resorption Osteoblast and osteoclast primary cultures or cell lines

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

While several sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully developed for the quantification of Canagliflozin and its major metabolites (M5, M7, M9) in plasma, there is considerable scope for analytical advancement. nih.govnih.govresearchgate.net

Future development should focus on:

Tissue-Specific Quantification: Current methods are almost exclusively focused on plasma. scispace.comafjbs.com To understand the local, mechanistic actions of metabolites, it is crucial to develop and validate robust methods for the extraction and quantification of (1R)-1,5-Dihydroxy Canagliflozin in key tissues such as the kidney, liver, adipose tissue, and bone. diabetesjournals.orgnih.gov

High-Resolution Isomer-Specific Methods: Oxidative metabolism can produce multiple positional isomers. Advanced techniques using high-resolution mass spectrometry (HRMS), such as UPLC-Triple-TOF-MS/MS, are needed to separate, identify, and quantify specific isomers like (1R)-1,5-Dihydroxy Canagliflozin, distinguishing them from other hydroxylated forms. nih.gov

Integrated Metabolomics: Moving beyond targeted quantification, untargeted and targeted metabolomics platforms could be employed. After administering synthesized (1R)-1,5-Dihydroxy Canagliflozin to preclinical models, metabolomics could provide a comprehensive and unbiased view of the downstream biochemical pathways it perturbs, linking the metabolite to specific cellular functions. nih.gov

Table 3: Comparison of Analytical Techniques and Future Directions

Technique Application Limitations Future Development
UPLC-MS/MS Quantification of major metabolites in plasma. nih.gov Limited to known major metabolites; primarily plasma-focused. Method adaptation for tissue-specific quantification.
LC-MS/MS Pharmacokinetic studies in rat plasma. nih.gov May lack resolution for specific isomers. Development of chiral columns or methods for isomer separation.
UPLC-TOF-MS/MS Initial identification of unknown metabolites. nih.gov Primarily qualitative or semi-quantitative. Application for robust, high-resolution quantification of minor metabolites.
Metabolomics Assessing global metabolic changes from parent drug. nih.govdiabetesjournals.org Not yet applied to isolated metabolites. Use in preclinical models treated with synthesized (1R)-1,5-Dihydroxy Canagliflozin.

Role of (1R)-1,5-Dihydroxy Canagliflozin in Preclinical Disease Models (Mechanistic focus only)

The most significant gap in knowledge is the absence of preclinical studies on the isolated metabolites of Canagliflozin. Research on the parent drug has revealed intriguing mechanistic actions in models of diabetic kidney disease, liver cancer, and metabolic dysfunction in adipose tissue. nih.govnih.govnih.gov A critical future direction is to systematically evaluate the contribution of (1R)-1,5-Dihydroxy Canagliflozin to these effects.

A focused research program should:

Synthesize the Metabolite: First, obtain or synthesize a pure, stable form of (1R)-1,5-Dihydroxy Canagliflozin for in vitro and in vivo testing.

Investigate Mechanistic Pathways in vitro: Use cell-based models to test the direct mechanistic impact of the metabolite. For example, does it directly alter fatty acid oxidation and mitochondrial electron transport system proteins in hepatocellular carcinoma cells, as the parent drug does? nih.govnih.gov

Evaluate in vivo Models: Administer the isolated metabolite to preclinical models of disease to assess its specific effects. For instance, in diabetic mouse models, does treatment with (1R)-1,5-Dihydroxy Canagliflozin alone induce the "fasting-like" and "aestivation-like" metabolic patterns in the kidney that are seen with Canagliflozin administration? nih.gov Does it replicate the sex-specific adaptive metabolic changes observed in bone tissue? diabetesjournals.org This would help to deconvolve the effects of the parent drug from those of its metabolites, providing a much clearer understanding of the drug's full mechanism of action.

Table 4: Proposed Preclinical Models for Mechanistic Investigation

Disease Model Key Mechanistic Question Measured Endpoints Reference Effect (Canagliflozin)
Hepatocellular Carcinoma (HCC) Cells Does the metabolite suppress proliferation via metabolic reprogramming? Cell counts, ATP synthase levels, fatty acid metabolism enzymes. Suppresses HCC proliferation. nih.govnih.gov
Differentiated Adipocytes Does the metabolite induce mitochondrial biogenesis independent of SGLT2? AMPK phosphorylation, Pgc-1α expression, oxygen consumption rate. Increases energy expenditure. nih.gov
Diabetic Kidney Disease (e.g., db/db mice) Does the metabolite induce beneficial "fasting-like" metabolic shifts? Kidney metabolome, expression of metabolic pathway genes. Regulates metabolic reprogramming. nih.gov
Aging Mouse Models (e.g., UM-HET3) Does the metabolite contribute to sex-specific changes in bone metabolism? Bone tissue metabolome, bone turnover markers, osteoblast/clast activity. Induces sex-specific metabolic shifts in bone. diabetesjournals.org

Q & A

Basic: What are the recommended dosages of (1R)-1,5-Dihydroxy Canagliflozin in preclinical studies, and how do they correlate with glycemic efficacy?

Answer:
In preclinical and clinical studies, (1R)-1,5-Dihydroxy Canagliflozin (a metabolite of canagliflozin) is typically administered at doses ranging from 10 mg/kg in animal models to 100–300 mg/day in human trials. Glycemic efficacy is dose-dependent, as demonstrated in meta-analyses of randomized controlled trials (RCTs):

  • 100 mg/day : HbA1c reduction of −0.59% (95% CI: 0.51–0.67) vs. placebo.
  • 300 mg/day : HbA1c reduction of −0.74% (95% CI: 0.66–0.82) vs. placebo .
    For preclinical pharmacokinetic studies, doses like 10 mg/kg in rat models are common, with blood sampling at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration to assess interaction kinetics .

Basic: How does (1R)-1,5-Dihydroxy Canagliflozin’s mechanism of action influence renal outcomes in type 2 diabetes patients with nephropathy?

Answer:
As an SGLT2 inhibitor, (1R)-1,5-Dihydroxy Canagliflozin reduces glucose reabsorption in renal tubules, leading to glycosuria. In the CREDENCE trial , this mechanism translated to a 30% lower risk of the primary renal outcome (end-stage kidney disease, doubling of serum creatinine, or renal/cardiovascular death) vs. placebo (HR: 0.70; 95% CI: 0.59–0.82). Key secondary outcomes included a 34% reduction in albuminuria progression (HR: 0.66; 95% CI: 0.53–0.81) . Researchers should prioritize estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR) as endpoints in renal studies.

Advanced: How should researchers address contradictory findings between cardiovascular benefits and amputation risks associated with (1R)-1,5-Dihydroxy Canagliflozin?

Answer:
The CANVAS Program reported a 1.97-fold increased risk of amputations (6.3 vs. 3.4 events/1000 patient-years; 95% CI: 1.41–2.75) alongside cardiovascular benefits . To reconcile these findings:

Subgroup Analysis : Stratify populations by pre-existing peripheral artery disease or neuropathy.

Mechanistic Studies : Investigate off-target effects on vascular endothelial growth factor (VEGF) pathways.

Meta-Analysis : Pool data from multiple RCTs (e.g., CANVAS, CREDENCE) to assess risk generalizability. Notably, the CREDENCE trial found no significant amputation risk (HR: 0.98; 95% CI: 0.70–1.37), suggesting context-dependent variability .

Advanced: What methodological approaches are recommended for assessing pharmacokinetic interactions between (1R)-1,5-Dihydroxy Canagliflozin and polyphenolic compounds?

Answer:
A validated preclinical design involves:

  • Group Stratification :
    • Group 1: (1R)-1,5-Dihydroxy Canagliflozin alone (10 mg/kg).
    • Group 2: Polyphenolic compound (e.g., myricetin at 6 mg/kg) + single-dose canagliflozin.
    • Group 3: Polyphenolic compound pre-treatment (7 days) + canagliflozin on day 8 .
  • Sampling : Collect plasma at 0, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours to measure AUC, Cmax, and t1/2.
  • Statistical Analysis : Use one-way ANOVA with Fisher’s LSD test (p<0.05 significance) .

Basic: What statistical frameworks are optimal for analyzing longitudinal renal parameter changes in (1R)-1,5-Dihydroxy Canagliflozin studies?

Answer:

  • Mixed-Effects Models : Account for repeated measures of eGFR and UACR over time.
  • Cox Proportional Hazards : For time-to-event outcomes (e.g., renal failure).
  • Sensitivity Analyses : Use multiple imputation for missing data (e.g., last observation carried forward, LOCF) .
    In the CREDENCE trial , these methods showed a 32% reduction in end-stage kidney disease risk (HR: 0.68; 95% CI: 0.54–0.86) .

Advanced: How can the PICO framework guide research on (1R)-1,5-Dihydroxy Canagliflozin’s effects on albuminuria progression?

Answer:
Using the PICO framework :

  • Population : Type 2 diabetes patients with albuminuria (UACR >300 mg/g).
  • Intervention : (1R)-1,5-Dihydroxy Canagliflozin 100 mg/day.
  • Comparator : Placebo or active control (e.g., ACE inhibitors).
  • Outcome : ≥40% reduction in UACR over 12 months.
    This aligns with the CREDENCE trial design, which reported a 27% risk reduction in albuminuria progression (HR: 0.73; 95% CI: 0.67–0.79) . Researchers should also apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Basic: What are key chemical properties of (1R)-1,5-Dihydroxy Canagliflozin relevant to formulation stability?

Answer:
Key physicochemical properties include:

  • Molecular Formula : C24H25FO5S.
  • Molecular Weight : 444.52 g/mol.
  • pKa : 13.34 ± 0.70 (predicted).
  • Solubility : Hydrophobic; requires solubilizing agents for in vivo delivery .
    Stability studies should monitor photo-degradation and thermal decomposition under ICH guidelines (e.g., 40°C/75% RH for accelerated testing).

Advanced: How should researchers design studies to validate (1R)-1,5-Dihydroxy Canagliflozin’s safety in populations with hepatic impairment?

Answer:

  • Cohort Design : Compare pharmacokinetics (PK) in healthy vs. hepatically impaired subjects (Child-Pugh B/C).
  • Dosing : Administer single-dose (100 mg) with intensive PK sampling over 72 hours.
  • Endpoints : Measure AUC, Cmax, and metabolite ratios (e.g., canagliflozin vs. (1R)-1,5-Dihydroxy metabolite).
  • Statistical Power : Use non-inferiority margins (e.g., 20% difference in AUC) with ≥80% power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.